molecular formula C10H16N2O8S2 B1258571 Dmsa-2Cys CAS No. 70206-12-1

Dmsa-2Cys

Cat. No.: B1258571
CAS No.: 70206-12-1
M. Wt: 356.4 g/mol
InChI Key: LVQGLWDBECAWNZ-UHFFFAOYSA-N
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Description

Dmsa-2Cys is an organic compound with the molecular formula C10H18N2O8S2 This compound is characterized by the presence of two amino and two carboxyethyl groups attached to a butanedioic acid backbone through sulfanyl linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dmsa-2Cys typically involves the reaction of cysteine derivatives with maleic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: Cysteine derivatives and maleic anhydride.

    Reaction Conditions: The reaction is usually conducted in an aqueous medium at a temperature range of 25-50°C.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with continuous monitoring of reaction parameters to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

Dmsa-2Cys can undergo various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols.

    Substitution: The amino and carboxyethyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl groups can yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

Dmsa-2Cys has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in biological systems, particularly in enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or in drug delivery systems.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of Dmsa-2Cys involves its interaction with specific molecular targets and pathways. The sulfanyl groups can form disulfide bonds with cysteine residues in proteins, potentially affecting their structure and function. Additionally, the amino and carboxyethyl groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    2,3-Bis[(carboxymethyl)sulfanyl]succinic acid: Similar structure but with carboxymethyl groups instead of amino and carboxyethyl groups.

    S-(2-succinyl)-L-cysteine: Contains a succinyl group attached to cysteine.

    2-[(2-Amino-2-carboxyethyl)thio]butanedioic acid: Similar structure but with a single amino and carboxyethyl group.

Uniqueness

Dmsa-2Cys is unique due to the presence of two amino and two carboxyethyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

70206-12-1

Molecular Formula

C10H16N2O8S2

Molecular Weight

356.4 g/mol

IUPAC Name

2,3-bis[(2-amino-2-carboxyethyl)sulfanyl]butanedioic acid

InChI

InChI=1S/C10H16N2O8S2/c11-3(7(13)14)1-21-5(9(17)18)6(10(19)20)22-2-4(12)8(15)16/h3-6H,1-2,11-12H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20)

InChI Key

LVQGLWDBECAWNZ-UHFFFAOYSA-N

SMILES

C(C(C(=O)O)N)SC(C(C(=O)O)SCC(C(=O)O)N)C(=O)O

Canonical SMILES

C(C(C(=O)O)N)SC(C(C(=O)O)SCC(C(=O)O)N)C(=O)O

Synonyms

2,3-dimercaptosuccinic acid-cysteine (1-2) mixed disulfide
DMSA-2Cys

Origin of Product

United States

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